alpha-Ionyl acetate
Description
Definitional Framework and Stereoisomeric Considerations
Alpha-ionyl acetate (B1210297) is an organic compound classified as an acetate ester. Its chemical structure is derived from the corresponding alcohol, alpha-ionol (B1630846), through esterification with acetic acid. The systematic IUPAC name for this compound is 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol, acetate. chemicalbook.inthegoodscentscompany.com It possesses the empirical formula C15H24O2 and a molecular weight of approximately 236.35 g/mol . chemicalbook.in
The structure of alpha-ionyl acetate is characterized by a cyclohexene (B86901) ring substituted with three methyl groups and a butenyl acetate side chain. This structure gives rise to several isomeric forms. The primary distinction lies between the alpha (α) and beta (β) isomers, which differ in the position of the double bond within the cyclohexene ring. In this compound, the double bond is located between C2 and C3 of the ring, whereas in beta-ionyl acetate, it is between C1 and C6. ontosight.ainih.gov
Furthermore, the presence of stereocenters in the molecule, particularly at the carbon atom of the cyclohexene ring to which the side chain is attached and the carbon bearing the acetate group, results in the existence of multiple stereoisomers. These stereoisomers can exhibit different optical activities and sensory properties. The geometry of the double bond in the side chain can also lead to (E) and (Z) isomers, although the (E) isomer is more common in related ionone (B8125255) derivatives. ontosight.ai
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 52210-18-1 | chemicalbook.in |
| Molecular Formula | C15H24O2 | chemicalbook.in |
| Molecular Weight | 236.35 g/mol | chemicalbook.in |
| IUPAC Name | 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-ol, acetate | chemicalbook.inthegoodscentscompany.com |
| Boiling Point | 110.00 °C at 2.00 mm Hg | thegoodscentscompany.com |
| Flash Point | 210.00 °F (98.89 °C) | thegoodscentscompany.com |
| Specific Gravity | 0.93200 to 0.93700 @ 25.00 °C | thegoodscentscompany.com |
| Refractive Index | 1.46900 to 1.47500 @ 20.00 °C | thegoodscentscompany.com |
| Odor Profile | Sweet, woody, floral, violet, berry | thegoodscentscompany.com |
Historical Context of Ionyl Acetates in Research
The study of ionyl acetates is intrinsically linked to the discovery and investigation of ionones, a class of fragrance chemicals first synthesized in the late 19th century. For many years, there was considerable confusion in the scientific community, with ionones often being mistaken for irones, the odoriferous principles of the iris flower. perfumerflavorist.com It wasn't until later, around the mid-20th century, that the distinct structures of ionones were fully elucidated and their identity as nature-identical products was confirmed. perfumerflavorist.com
Early research into the derivatives of ionones led to the synthesis of various related compounds, including the ionols and their corresponding esters. A British patent from the mid-20th century describes a multi-step process for producing a mixture of dihydro-ionyl acetates. google.com This process involved the reduction of alpha-ionone (B122830) to dihydro-alpha-ionone (B1585782), followed by further reduction to dihydro-alpha-ionol. google.com This alcohol was then acetylated to form dihydro-alpha-ionyl acetate. google.comtandfonline.com Subsequent chemical treatments could be used to generate a mixture containing dihydro-gamma-ionyl acetate and dihydro-beta-ionyl acetate alongside the alpha isomer. google.com These early synthetic routes highlight the long-standing interest in modifying the ionone structure to produce new materials for various applications.
Scope and Significance of Academic Inquiry into this compound
The primary driver for academic and industrial research into this compound has been its utility in the fragrance and flavor industries. cosmileeurope.eureportsandmarkets.com Its complex aroma, described as having sweet, floral, woody, and berry-like notes, makes it a valuable ingredient in perfumery. thegoodscentscompany.com It is often used to impart or enhance violet and vetiver nuances in fragrance compositions. thegoodscentscompany.comperfumerflavorist.com The combination of this compound with other fragrance materials, such as vetyveryl acetate, can create unique and elegant accords. perfumerflavorist.com
Beyond its direct application as a fragrance ingredient, this compound serves as a subject of study in several scientific domains. In synthetic organic chemistry, the ionone family of compounds, including the acetates, are important intermediates and targets for new synthetic methodologies. tandfonline.com Research has explored the Wittig reaction on alpha-ionone to produce derivatives like (-)-ethyl a-ionylideneacetate, demonstrating the synthetic versatility of the core structure. tandfonline.com
Furthermore, academic inquiry extends to the study of these compounds in natural systems. For instance, related compounds like alpha-isomethylionyl acetate have been identified as plant metabolites in Arabidopsis thaliana and as volatile organic compounds released by human cells. nih.govebi.ac.uk Studies on the biotransformation of ionone derivatives, such as the bioconversion of β-ionyl acetate, indicate a research interest in the metabolic pathways and enzymatic reactions involving these molecules. core.ac.uk This scope of inquiry, from industrial application to fundamental synthetic chemistry and biochemistry, underscores the continued significance of this compound and its related compounds in the chemical sciences. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h7-9,12,14H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAWKIPTSGTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1C=CC(C)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885991 | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-18-1 | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52210-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052210181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Buten-2-ol, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,6,6-trimethyl-2-cyclohexen-1-yl)propen-1-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.473 | |
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Natural Occurrence and Biological Context
Distribution as a Plant Metabolite
As a product of plant metabolism, alpha-ionyl acetate (B1210297) and its direct precursors, ionones and ionols, are derived from the degradation of carotenoids. ebi.ac.ukfrontiersin.org The formation of these C13-norisoprenoid compounds is a key part of the complex chemical language plants use to interact with their environment.
The presence of alpha-ionyl acetate and related compounds has been identified in several plant species through detailed phytochemical analysis.
Arabidopsis thaliana : Alpha-isomethylionyl acetate, a closely related isomer, has been reported as a metabolite in this model plant species. ebi.ac.ukwho.int The genus Arabidopsis is known to produce a variety of volatile esters, particularly in response to stress, through the action of specific enzymes that catalyze the final step of their formation. thegoodscentscompany.com
Eriobotrya japonica (Loquat) : While this compound has not been directly isolated from loquat, research has confirmed the presence of its precursors in leaf extracts. researchgate.netresearchgate.net Specifically, two megastigmane glycosides, identified as (6R,9R)-3-oxo-alpha-ionyl-9-O-beta-xylopyranosyl-(1''-->6')-beta-glucopyranoside and (6R,9R)-3-oxo-alpha-ionyl-9-O-alpha-rhamnopyranosyl-(1''-->6')-beta-glucopyranoside, have been characterized. researchgate.net Saponins derived from 3-oxo-α-ionyl have also been reported in loquat leaves. mdpi.com The presence of these complex glycosides of an oxidized form of alpha-ionol (B1630846) points to an active metabolic pathway capable of producing the core alpha-ionone (B122830) structure.
Mitragyna speciosa (Kratom) : Similar to the loquat, the leaves of Mitragyna speciosa contain derivatives of the alpha-ionyl structure rather than the acetate ester itself. who.intnih.gov Phytochemical studies have successfully isolated and identified 3-oxo-alpha-ionyl-O-beta-D-glucopyranoside from its leaves. nih.govresearchgate.net This finding, reported in analyses of both U.S.-grown kratom and in broader reviews, confirms that the plant synthesizes and stores alpha-ionyl precursors in a glycosylated form. who.intnih.gov
| Botanical Species | Compound Identified | Reference(s) |
| Arabidopsis thaliana | alpha-Isomethylionyl acetate | ebi.ac.uk, who.int |
| Eriobotrya japonica | 3-oxo-alpha-ionyl glycosides | researchgate.net, researchgate.net, mdpi.com |
| Mitragyna speciosa | 3-oxo-alpha-ionyl-O-beta-D-glucopyranoside | who.int, nih.gov, researchgate.net |
The enzymes responsible for producing apocarotenoids like ionones are distributed in various plant tissues, with expression patterns often dependent on developmental stage and environmental cues. frontiersin.org In Arabidopsis, enzymes that catalyze the formation of volatile acetate esters show the highest expression in leaves and stems. thegoodscentscompany.com This suggests that the synthesis of this compound likely occurs in these vegetative tissues.
In both Eriobotrya japonica and Mitragyna speciosa, the relevant ionyl glycosides were isolated from leaf extracts, indicating that the leaves are a primary site of synthesis and accumulation for these compounds. researchgate.netnih.gov More broadly, the carotenoid cleavage dioxygenase (CCD) enzymes that initiate this pathway by producing ionones are found in a variety of tissues, including flowers, fruits, and leaves, where they contribute to aroma and color. frontiersin.orgfrontiersin.org Acetylation itself is a highly specific process in plants, with studies on lignin (B12514952) showing that it occurs exclusively at the γ-carbon of the side chain, indicating a precise enzymatic control over which molecules are modified. csic.es
Role as a Metabolite in Biological Systems
This compound is recognized as a metabolite in both human and plant systems, participating in fundamental metabolic pathways.
Alpha-isomethylionyl acetate is a known human metabolite, cataloged in the Human Metabolome Database (HMDB). ebi.ac.ukresearchgate.nethmdb.ca Its presence has been confirmed through the analysis of volatile organic compounds. One significant study identified this compound as part of the volatile metabolic signature of human breast cells. ebi.ac.uk The research fingerprinted volatile compounds from the headspace of conditioned culture medium, detecting alpha-isomethylionyl acetate in both normal mammary cells and breast cancer cell lines. ebi.ac.ukwho.int
| System | Finding | Significance | Reference(s) |
| Human | Identified as a metabolite in the Human Metabolome Database (HMDB). | Confirms its presence in human biological systems. | ebi.ac.uk, researchgate.net, hmdb.ca |
| Human | Detected in the volatile signature of normal and cancerous mammary cells. | Part of the cellular metabolic profile; potential for noninvasive diagnostics research. | ebi.ac.uk, who.int |
The biosynthesis of this compound is a multi-step process originating from carotenoids. It is classified as a sesquiterpenoid and is involved in lipid and fatty acid metabolism. researchgate.net
Carotenoid Cleavage : The pathway begins with the oxidative cleavage of α-carotene by Carotenoid Cleavage Dioxygenase (CCD) enzymes, such as CCD1 or CCD4. frontiersin.org This reaction breaks the larger carotenoid molecule to yield C13-apocarotenoids, including α-ionone. frontiersin.orgfrontiersin.org
Reduction to Alcohol : The resulting α-ionone, a ketone, is then reduced to its corresponding alcohol, α-ionol.
Acetylation : The final step is the esterification of α-ionol. This reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of α-ionol. researchgate.netmdpi.com In plants, this is catalyzed by a class of enzymes known as acyltransferases, which are responsible for the synthesis of a wide variety of esters. thegoodscentscompany.commdpi.com
Ecological Significance
Volatile organic compounds like this compound and its precursors play critical roles in how plants interact with their surrounding environment. Ionones and related apocarotenoids function as ecological cues, mediating interactions with both other plants and insects. nih.govresearchgate.net
Research has shown that different ionone (B8125255) isomers have distinct effects on insects. For instance, α-ionone can induce resistance against western flower thrips in tomato and Arabidopsis plants. frontiersin.org Other isomers act as repellents against herbivores like spider mites and flea beetles. frontiersin.org
Furthermore, derivatives of α-ionol have demonstrated allelopathic properties, which influence the growth of nearby plants. Studies on α-ionyl glucoside revealed that it has a more potent inhibitory effect on seed germination than its aglycone (α-ionol), suggesting that glycosylation can enhance the phytotoxic activity of these compounds. biorxiv.org This indicates a potential role for α-ionyl derivatives in plant-plant competition. biorxiv.org
Role in Plant-Environment Interactions (e.g., Aroma Compounds in Flora)
This compound is a naturally occurring compound found in various plants, where it contributes to the plant's aromatic profile. As a volatile organic compound, it plays a role in the complex communication between plants and their environment. The characteristic scent of this compound is described as floral, with notes of vetiver and violet. thegoodscentscompany.com This aroma can attract pollinators or, conversely, deter herbivores, functioning as a key component of the plant's chemical defense and reproductive strategies.
The presence of related ionone compounds, from which this compound can be derived, is documented in a variety of flora. For instance, alpha-ionone, a closely related ketone, is found in the flowers of Michelia champaca and Osmanthus species. thegoodscentscompany.com It is also a constituent of cassie absolute and is present in carrot root and celery plants. thegoodscentscompany.com The biotransformation of these ionones and related C13-apocarotenoids within plant tissues can lead to the formation of various derivatives, including this compound. These compounds are often stored in a glycosylated, non-volatile form and are released in response to enzymatic activity or other environmental triggers. biorxiv.org
The elegant and complex aroma profile of ionyl acetates makes them significant in perfumery, often used to create sophisticated floral and woody accords. perfumerflavorist.com For example, the combination of α-ionyl acetate and vetyveryl acetate is noted for its exceptional elegance. perfumerflavorist.com
Table 1: Documented Natural Sources of Related Ionone Compounds
| Plant/Product | Compound |
|---|---|
| Cassie Absolute | alpha-Ionone |
| Celery Plant | alpha-Ionone |
| Champaca Absolute | alpha-Ionone |
| Osmanthus Absolute | alpha-Ionone |
This table showcases the natural occurrence of ionone compounds closely related to this compound, highlighting their presence in various floral and plant-based extracts.
Contribution to Chemosensory Profiles in Natural Products
The sensory impact of this compound is often described in relation to other ionone derivatives. For example, alpha-ionone is recognized for its mild, sweet, floral, and woody violet character. privi.com The ionones, as a group, are fundamental to the scent of violets and are also associated with berry and rose notes. thegoodscentscompany.comthegoodscentscompany.com This family of compounds, including this compound, provides a nuanced and complex aromatic layer to the natural products in which they are present.
Research into the structure-activity relationships of similar compounds, such as zingerone (B1684294) analogues, demonstrates that minor modifications to the chemical structure can significantly impact their biological activity and attractiveness to insects. researchgate.net This suggests that the specific chemical structure of this compound is finely tuned for its biological role and chemosensory properties. The presence of such compounds in consumer products, ranging from personal care items to beverages, highlights their importance in shaping the sensory experience. google.com
Table 2: Olfactive Descriptors of this compound and Related Compounds
| Compound | Odor Description |
|---|---|
| This compound | Floral, vetiver, violet thegoodscentscompany.com |
| alpha-Ionone | Mild sweet, floral, woody, violet privi.com |
| beta-Damascone | Fruity, floral, rose-like perfumerflavorist.com |
This interactive table allows for the comparison of the aromatic profiles of this compound and other related fragrance compounds.
Biosynthetic Pathways and Regulation
Elucidation of Precursor Molecules
The formation of alpha-ionyl acetate (B1210297) relies on the availability of specific precursor molecules derived from two major biosynthetic routes: the apocarotenoid pathway, which generates the core C13 norisoprenoid structure, and the acetate pathway, which supplies the acetyl group for the final esterification step.
Apocarotenoids are a class of organic compounds derived from the oxidative cleavage of carotenoids. scispace.comnih.gov The biosynthesis of the alpha-ionone (B122830) backbone, the direct precursor to alpha-ionyl acetate, is a classic example of this process.
The pathway originates with the universal C5 isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are primarily synthesized via the nonmevalonate (MEP) pathway in plastids. nih.gov The key steps are as follows:
Phytoene (B131915) Synthesis: The first committed step in carotenoid biosynthesis is the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the C40 hydrocarbon phytoene, a reaction catalyzed by the enzyme phytoene synthase (PSY) . nih.govresearchgate.net
Desaturation and Isomerization: Phytoene undergoes a series of desaturation reactions catalyzed by enzymes like phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), introducing double bonds to form lycopene (B16060). nih.gov Carotenoid isomerase is also involved in converting poly-cis-carotenoids to the all-trans form. nih.gov
Cyclization to alpha-Carotene (B108777): Lycopene is a critical branch point. The formation of alpha-carotene (β, ε-carotene) requires the concerted action of two different cyclases: lycopene ε-cyclase (LCYe) , which forms one ε-ring, and lycopene β-cyclase (LCYb) , which forms one β-ring. nih.govgoogle.com
Oxidative Cleavage: The final step in producing the C13 alpha-ionone structure is the enzymatic cleavage of alpha-carotene. This reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs) . scispace.comnih.gov These enzymes cleave the polyene chain of the carotenoid at specific double bonds. The cleavage of alpha-carotene at the 9,10 and 9',10' positions yields alpha-ionone and other smaller molecules. researchgate.net CCD1 enzymes, in particular, are known to have a broad substrate spectrum and can cleave various carotenoids to produce different ionones. google.com
The "acetate" portion of this compound is derived from acetyl-coenzyme A (acetyl-CoA), a central metabolite in virtually all organisms. While not a polyketide pathway in this context, the acetate pathway provides the essential acetyl group for the final esterification. Acetyl-CoA can be generated through several core metabolic routes:
From Pyruvate (B1213749): In most organisms, the primary source of acetyl-CoA is the oxidative decarboxylation of pyruvate, a product of glycolysis. This reaction is catalyzed by the pyruvate dehydrogenase complex.
From Acetate: Acetate itself can be activated to form acetyl-CoA. This is a two-step reversible process involving acetate kinase (AK) and phosphotransacetylase (PTA) , or a single irreversible reaction catalyzed by acetyl-CoA synthetase (ACS) . nih.gov In some biotechnological applications, acetate is supplied as a low-cost carbon source to the fermentation medium to be converted into acetyl-CoA for the synthesis of desired biochemicals. embopress.org
The availability of acetyl-CoA is crucial for the final biosynthetic step where alpha-ionol (B1630846) is converted to this compound.
Enzymatic Mechanisms in Biosynthesis
The conversion of precursor molecules into this compound is governed by a series of specific enzymatic reactions. The identification of these enzymes and the regulation of their corresponding genes are critical for understanding and manipulating the biosynthetic pathway.
The biosynthesis of this compound involves at least three distinct enzymatic activities following the synthesis of the alpha-carotene precursor.
Carotenoid Cleavage Dioxygenase (CCD): As mentioned, these enzymes are responsible for cleaving alpha-carotene to produce alpha-ionone. google.com CCDs are non-heme iron-dependent enzymes that use molecular oxygen to cleave double bonds in the carotenoid backbone. scispace.comnih.gov Several CCDs have been characterized from various plants, such as Osmanthus fragrans (OfCCD4) and Vitis vinifera (VvCCD1, VvCCD4a, VvCCD4b), which can produce ionones from different carotenoid substrates. scispace.comfrontiersin.org The low catalytic activity of some CCDs can be a rate-limiting step in ionone (B8125255) production. nih.gov
Ionone Reductase / Alcohol Dehydrogenase: Alpha-ionone, a ketone, must be reduced to its corresponding alcohol, alpha-ionol. This reduction is catalyzed by a class of enzymes broadly known as reductases or alcohol dehydrogenases. These enzymes typically use NADPH or NADH as a cofactor to reduce the carbonyl group. While specific reductases for alpha-ionone are not as extensively characterized as CCDs, this enzymatic step is a common reaction in secondary metabolism. For example, in a synthetic pathway to produce dihydro-gamma-ionone, dihydro-alpha-ionone (B1585782) is reduced to dihydro-alpha-ionol using lithium aluminum hydride, a chemical process that mimics the biological reduction step. google.com
Alcohol Acetyltransferase (AAT): The final step is the esterification of alpha-ionol with an acetyl group from acetyl-CoA. This reaction is catalyzed by an Alcohol Acetyltransferase (AAT) . AATs are a diverse family of enzymes responsible for the synthesis of many volatile esters that contribute to the aroma of fruits and flowers. mdpi.com The reaction involves the transfer of the acetyl moiety from acetyl-CoA to the hydroxyl group of alpha-ionol, forming this compound and releasing coenzyme A. A patent describes the acetylation of dihydro-alpha-ionol to form its acetate derivative, demonstrating the feasibility of this enzymatic step. google.com
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme Class | Specific Enzyme Example | Gene Example | Substrate(s) | Product(s) |
|---|---|---|---|---|
| Lycopene Cyclase | Lycopene ε-cyclase | LCYe | Lycopene | δ-Carotene (ε-ring) |
| Lycopene Cyclase | Lycopene β-cyclase | LCYb | Lycopene, δ-Carotene | β-Carotene, α-Carotene |
| Carotenoid Cleavage Dioxygenase | Carotenoid Cleavage Dioxygenase 1 | CCD1 | α-Carotene, β-Carotene | α-Ionone, β-Ionone |
| Reductase | Alcohol Dehydrogenase | - | alpha-Ionone, NADH/NADPH | alpha-Ionol, NAD+/NADP+ |
| Acetyltransferase | Alcohol Acetyltransferase | - | alpha-Ionol, Acetyl-CoA | This compound, CoA |
The production of this compound is tightly regulated at the transcriptional level, primarily by controlling the expression of the carotenoid biosynthetic genes and, most importantly, the CCD genes. Various transcription factors have been identified that act as positive or negative regulators of this pathway.
WRKY Transcription Factors: In Osmanthus fragrans, the transcription factor OfWRKY3 has been shown to be a positive regulator of the OfCCD4 gene. scispace.com It binds to a specific W-box motif in the OfCCD4 promoter, enhancing its expression and leading to increased β-ionone synthesis. scispace.com
ERF Transcription Factors: The expression pattern of OfERF61 (an Ethylene Response Factor) was found to be similar to that of OfCCD4. scispace.com Overexpression of OfERF61 was shown to upregulate CCD4 transcript levels, suggesting its involvement in regulating ionone biosynthesis. scispace.com
MYB Transcription Factors: The MYB family of transcription factors is also implicated. In Osmanthus fragrans, several MYB-related TFs have been studied for their role in regulating the formation of floral volatiles. researchgate.net
MADS-box Transcription Factors: In citrus, the CsMADS6 transcription factor was found to activate the expression of CsCCD1, linking developmental signals to apocarotenoid production. frontiersin.org
Environmental and Developmental Cues: Gene expression is also influenced by external factors and developmental stages. In peaches, UV-B radiation was found to modulate the transcript levels of PpCCD4, affecting β-ionone content. frontiersin.org The biosynthesis of ionones also increases significantly as fruits ripen. scispace.com
Metabolic Flux and Pathway Engineering Studies
Given the commercial value of ionones as aroma compounds, significant research has been directed toward their overproduction in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. google.com These efforts focus on optimizing the metabolic flux towards the target molecule by addressing pathway bottlenecks.
Key strategies in metabolic engineering include:
Enhancing Precursor Supply: The initial steps often involve engineering the host to accumulate the carotenoid precursor, alpha-carotene. This can be achieved by introducing and overexpressing the necessary biosynthetic genes, such as PSY, LCYe, and LCYb, from various organisms. google.com
Improving Enzyme Catalytic Activity: The low efficiency of CCD enzymes is a common bottleneck. nih.gov To overcome this, protein engineering techniques like site-directed mutagenesis are employed to enhance the catalytic properties of CCD1. nih.gov
Facilitating Substrate Channeling: To improve the efficiency of multi-step pathways, enzymes can be physically linked together. Fusing a lycopene ε-cyclase with a mutated CCD1 was shown to facilitate substrate channeling, directing the metabolic flow towards alpha-ionone and increasing production by over 2.5-fold compared to an optimized strain with separate enzymes. nih.gov
Optimizing Gene Expression: The use of inducible promoters, such as the arabinose-inducible pBAD promoter, allows for precise temporal control over the expression of key enzymes like CCD1. google.com This prevents the accumulation of potentially toxic intermediates and allows the cell culture to grow to a high density before production is initiated.
Table 2: Examples of Metabolic Engineering Strategies for Ionone Production
| Strategy | Approach | Host Organism | Target Enzyme/Pathway | Outcome | Citation |
|---|---|---|---|---|---|
| Enzyme Engineering | Site-directed mutagenesis of active site, helices | E. coli | Carotenoid Cleavage Dioxygenase 1 (CCD1) | Enhanced catalytic properties | nih.gov |
| Substrate Channeling | Creation of a fusion protein | E. coli | Lycopene ε-cyclase and CCD1 | >2.5-fold increase in α-ionone concentration | nih.gov |
| Pathway Integration | Combined enzyme and metabolic engineering | E. coli | Full α-ionone pathway | Further 20% boost in α-ionone concentration | nih.gov |
| Controlled Expression | Use of inducible promoters (e.g., pBAD) | Microbial hosts | Carotenoid Cleavage Dioxygenase (CCD1) | Controlled production of ionones | google.com |
| Compartmentalization | Fusion of CCD with a lipid body signal tag | Microbial hosts | Carotenoid Cleavage Dioxygenase (CCD) | Improved ionone titers | google.com |
Isotopic Labeling Approaches for Pathway Tracing
Isotopic labeling is a powerful technique used to elucidate metabolic pathways by tracking the course of an isotope through a series of biochemical reactions. nih.gov In the context of this compound, this approach is crucial for understanding the origin of its carbon skeleton and the precursors involved in its formation. The biosynthesis of this compound can be conceptually divided into two main parts: the formation of the C13 alpha-ionone backbone and the subsequent acetylation of its corresponding alcohol, alpha-ionol.
Feeding experiments with isotopically labeled precursors, particularly acetate, have been fundamental in tracing the biosynthesis of terpenoids, the class of compounds to which ionones belong. boku.ac.atbeilstein-journals.org Organisms are supplied with acetate labeled with stable isotopes (like ¹³C) or radioisotopes (like ¹⁴C). This labeled acetate is converted intracellularly into acetyl-CoA, a primary building block for numerous metabolic pathways, including the isoprenoid pathway. nih.govmbl.or.kr In plants and many microorganisms, acetyl-CoA enters the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway to produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon precursors of all terpenoids. boku.ac.attandfonline.com
The condensation of these IPP and DMAPP units leads to the formation of larger precursors, such as geranylgeranyl pyrophosphate (GGPP), a C20 molecule. cdnsciencepub.com Subsequent cleavage of a carotenoid derived from GGPP, such as α-carotene, yields the C13 alpha-ionone skeleton. By analyzing the position of the isotopic labels in the final ionone product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can confirm the biosynthetic origin and map the specific folding and rearrangement of the carbon backbone. beilstein-journals.orgrsc.org For instance, studies on other diterpenoids have successfully used [1-¹³C], [2-¹³C], and [1,2-¹³C₂]acetate to elucidate the entire cyclization and rearrangement cascade from acetate precursors. cdnsciencepub.com
The final step in the formation of this compound is the esterification of alpha-ionol, which involves the transfer of an acetyl group from acetyl-CoA. google.comwikipedia.org Since the acetyl-CoA pool would also be labeled from the initial feeding of labeled acetate, the acetyl moiety of the final this compound product would carry the isotopic label. This allows for the confirmation of acetate as the direct precursor for both the C13 isoprenoid core and the C2 acetyl group.
Table 1: Examples of Isotopic Labeling for Tracing Terpenoid Biosynthesis
| Labeled Precursor | Target Compound Class | Key Findings | Reference(s) |
|---|---|---|---|
| [1-¹³C], [2-¹³C], [1,2-¹³C₂]acetate | Cyathins (Diterpenoids) | Confirmed that the compounds are formed from acetate via the isoprenoid pathway and elucidated the cyclization-rearrangement of the geranylgeranyl pyrophosphate precursor. | cdnsciencepub.com |
| [¹³C]-labeled acetate | Ubiquinone (Isoprenoid tail) | Showed labeling patterns inconsistent with the mevalonate pathway in E. coli, contributing to the discovery of the alternative MEP pathway. | nih.gov |
| [U-¹³C₂]acetate | Gibberellin A₄ (Diterpenoid) | Achieved total enzymatic synthesis of fully ¹³C-labeled gibberellin from labeled acetate, confirming all intermediates and the final product were derived from this precursor. | tandfonline.com |
| [1-¹³C]acetate | Isoprenoids in Scenedesmus obliquus | Demonstrated a labeling pattern in isoprenic units that supported the role of the non-mevalonate (MEP) pathway. | researchgate.net |
Genetic Manipulation for Enhanced or Modified Production
Genetic manipulation offers a promising strategy for enhancing the production of this compound in microbial or plant systems. Efforts can be targeted at two critical stages of the biosynthetic pathway: the generation of the alpha-ionone precursor and the final enzymatic acetylation of alpha-ionol.
Enhancing the Alpha-Ionone Precursor Supply
The rate-limiting step in the production of C13 apocarotenoids like alpha-ionone is often the enzymatic cleavage of carotenoids. nih.gov This reaction is catalyzed by a family of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). frontiersin.org Specifically, CCD1 and CCD4 enzymes are known to cleave carotenoids like α-carotene and β-carotene at the 9,10 and 9',10' positions to produce α-ionone and β-ionone, respectively. mdpi.commdpi.com
A key strategy for enhancing alpha-ionone production is the heterologous expression or overexpression of highly efficient CCD genes in suitable host organisms. mdpi.com Researchers have successfully cloned CCD genes from various aromatic plants, such as Morus notabilis (mulberry), Dendrobium officinale, and Olea europaea (olive), and expressed them in microbial hosts like Escherichia coli and the yeast Yarrowia lipolytica. nih.govfrontiersin.orgmdpi.comresearchgate.net These engineered microbes, which may also be engineered to produce the β-carotene precursor, can then efficiently convert the carotenoid substrate into ionones. nih.govresearchgate.net For example, expressing the DoCCD1 gene from Dendrobium officinale in E. coli strains that accumulate β-carotene resulted in the successful production of β-ionone. frontiersin.org Similar strategies can be applied using a CCD that specifically cleaves α-carotene to enhance the availability of the alpha-ionone precursor required for this compound synthesis.
Enhancing the Final Acetylation Step
The conversion of the alcohol precursor (alpha-ionol) to its corresponding acetate ester is catalyzed by a class of enzymes known as Alcohol O-acetyltransferases (AATs). google.comwikipedia.org These enzymes utilize acetyl-CoA as the acetyl group donor. mbl.or.kr The activity of AATs is often a determining factor for the production levels of important flavor esters like isoamyl acetate in fermenting yeast. mbl.or.krnih.gov
Genetic engineering can be used to increase the expression of AAT enzymes to drive the efficient conversion of alpha-ionol to this compound. Studies have shown that overexpressing AAT genes, such as ATF1, Lg-ATF1, and ATF2 from Saccharomyces cerevisiae, leads to a significant increase in the production of a broad range of acetate esters. nih.govresearchgate.netnih.gov By introducing and overexpressing a suitable AAT gene in a host organism that is already engineered to produce alpha-ionol, the final synthesis step can be substantially enhanced, leading to higher yields of the target compound, this compound. The selection of the AAT is critical, as different AATs exhibit varying substrate specificities for different alcohols. nih.govfrontiersin.org
Table 2: Genetic Manipulation Strategies Relevant to this compound Production
| Enzyme/Target Gene | Strategy | Host Organism | Outcome | Reference(s) |
|---|---|---|---|---|
| Carotenoid Cleavage Dioxygenase 1 (CCD1) from Morus notabilis | Heterologous Expression | E. coli | Cleavage of various carotenoids to produce β-ionone, 3-hydroxy-β-ionone, and 3-hydroxy-α-ionone. | nih.gov |
| Carotenoid Cleavage Dioxygenase 1 (CCD1) from Dendrobium officinale | Heterologous Expression | E. coli, Nicotiana benthamiana | Catalyzed β-carotene to form β-ionone. | frontiersin.org |
| Carotenoid Cleavage Dioxygenase (CCD) from Osmanthus fragrans | Heterologous Expression & Pathway Optimization | Yarrowia lipolytica | Optimized expression led to the production of 122 mg/L of β-ionone. | researchgate.net |
| Alcohol Acetyltransferase (ATF1, ATF2 genes) | Overexpression | Saccharomyces cerevisiae | Significantly increased production of acetate esters, including ethyl acetate and isoamyl acetate. | nih.govnih.gov |
| Alcohol Acetyltransferase (Lg-ATF1 gene) | Overexpression with BAT2 deletion | Chinese Baijiu Yeast | Increased production of acetate esters while affecting higher alcohol levels. | researchgate.net |
Advanced Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches to Alpha-Ionyl Acetate (B1210297)
The total synthesis of α-ionyl acetate hinges on the effective construction of its precursor, α-ionol, followed by a straightforward esterification. Modern synthetic efforts are largely directed towards controlling the stereochemistry of the α-ionol core.
The enantioselective synthesis of the key precursors to α-ionyl acetate, such as (R)-α-ionone and its derivatives, has been a significant area of research. A notable strategy involves the use of organometallic chemistry to achieve high stereoselectivity. One such method employs an anti-SN2' substitution of functionalized zinc organometallics. nih.gov
This approach utilizes a sterically hindered (2-iodocycloalkyl)phosphate, which undergoes an allylic substitution with a mixed diorganozinc reagent (RZnCH2SiMe3) in the presence of a copper cyanide catalyst. This reaction proceeds with complete anti-SN2' stereoselectivity, ensuring precise control over the newly formed stereocenter. nih.gov This methodology has been successfully applied to prepare odoriferous substances like (R)-α-ionone with an enantiomeric excess (ee) of 97%, and its reduced form, (R)-dihydro-α-ionone, in 98% ee. nih.govacs.org
The synthesis of (R)-α-ionone from the appropriate precursor involves several steps, including a Negishi cross-coupling, reduction to an alcohol, Swern oxidation to an aldehyde, and subsequent transformations to install the butenone side chain. acs.org The final conversion of the synthesized α-ionone to α-ionol is typically achieved through selective reduction of the ketone, which can then be esterified to yield α-ionyl acetate.
Table 1: Key Steps in Stereoselective Synthesis of (R)-α-Ionone Precursor
| Step | Reaction Type | Reagents | Outcome | Enantiomeric Excess (ee) |
| 1 | Allylic Substitution | RZnCH2SiMe3, CuCN·2LiCl | Chiral cyclohexenyl iodide intermediate | >98% |
| 2 | Negishi Cross-Coupling | Me2Zn, Pd(dba)2, dppf | Methylated product | - |
| 3 | Reduction | LiAlH4 | Corresponding alcohol | - |
| 4 | Swern Oxidation | Oxalyl chloride, DMSO, Et3N | Aldehyde intermediate | - |
| 5 | Side Chain Formation | Phenylselenation/Oxidation | Unsaturated aldehyde | - |
| 6 | Grignard Addition | MeMgCl | (R)-α-Ionol precursor | - |
| 7 | PDC Oxidation | Pyridinium dichromate (PDC) | (R)-α-Ionone | 97% |
Chemo-enzymatic and biocatalytic methods offer environmentally benign and highly selective alternatives to traditional chemical synthesis. These approaches leverage the inherent selectivity of enzymes to perform specific transformations, such as acylation, under mild conditions. nih.gov
While a direct biocatalytic route to α-ionyl acetate from α-ionol is not extensively documented in dedicated studies, the principles of enzymatic acylation are well-established. Hydrolases, such as lipases, are commonly used in reverse hydrolysis or aminolysis reactions for the synthesis of esters. nih.gov The biocatalytic synthesis would involve the reaction of α-ionol with an acyl donor, such as vinyl acetate or acetic anhydride (B1165640), in a non-aqueous solvent, catalyzed by a lipase (B570770) (e.g., from Candida antarctica). The enzyme facilitates the transfer of the acetyl group to the hydroxyl group of α-ionol, often with high regioselectivity and enantioselectivity.
Whole-cell biocatalysis presents another viable strategy. For instance, microorganisms like Pseudomonas fluorescens have been used to catalyze the regioselective acylation of nucleosides in ionic liquid-containing reaction systems. nih.gov A similar whole-cell system could be developed for the acylation of α-ionol, potentially offering a streamlined process without the need for enzyme purification. nih.govresearchgate.net
Synthesis of Structural Analogues and Derivatives
The modification of the α-ionyl acetate structure has led to the synthesis of various analogues, including hydrogenated, glycosylated, and other functionalized derivatives, to explore their properties and potential applications.
Dihydro-ionyl acetate derivatives are typically synthesized by first preparing the corresponding dihydro-ionone or dihydro-ionol, followed by acetylation. The hydrogenation of the double bond in the cyclohexene (B86901) ring or the side chain can be achieved through catalytic hydrogenation.
Dihydro-alpha-ionyl acetate : The precursor, dihydro-α-ionone, can be synthesized enantioselectively as described previously. nih.gov Subsequent reduction of the ketone and acetylation would yield the final product.
Dihydro-beta-ionyl acetate : The synthesis of the precursor dihydro-β-ionol can be accomplished through the selective hydrogenation of β-ionone. A method utilizing a specially prepared skeletal nickel catalyst has been developed for the selective preparation of dihydro-β-ionone with high conversion and selectivity. google.com Another approach involves the Birch reduction of β-ionone using metallic sodium in liquid ammonia (B1221849) in the presence of a hydrogen donor like ammonium (B1175870) chloride, which yields dihydro-β-ionol. google.com This alcohol can then be readily acetylated.
Dihydro-gamma-ionyl acetate : The precursor, dihydro-γ-ionone, is a known fragrance chemical with a warm, woody, and earthy aroma, often associated with ambergris and tobacco. nih.gov Its synthesis and subsequent conversion to the acetate would follow similar principles of selective reduction and esterification.
Glycosylated derivatives of ionones are found in nature and are considered important aroma precursors. The compound 3-oxo-α-ionol-β-D-glucopyranoside is a naturally occurring glycoside. For instance, (6R,9R)-3-oxo-α-ionol β-D-glucopyranoside and its (6R,9S) diastereomer have been isolated from natural sources like raspberry fruit and the plant Rhododendron capitatum. rsc.org
The synthesis of such glycosides can be approached through enzymatic or chemical methods. Enzymatic synthesis often utilizes glycosyltransferases, which can regioselectively transfer a sugar moiety from an activated sugar donor (like UDP-glucose) to the hydroxyl group of an acceptor molecule, such as 3-oxo-α-ionol. researchgate.net Chemical synthesis is more complex, often requiring a series of protection and deprotection steps to achieve the desired regioselectivity and stereochemistry of the glycosidic bond. Alternatively, these glycosides can be isolated from natural sources, such as loquat leaves, and the aglycone (3-oxo-α-ionol) can be liberated through acid or enzymatic hydrolysis. acs.orgnih.gov
Table 2: Naturally Occurring 3-Oxo-α-ionol Glycosides
| Compound Name | Stereochemistry | Natural Source |
| 3-oxo-α-ionol β-D-glucopyranoside | (6R,9R) | Rhododendron capitatum rsc.org |
| 3-oxo-α-ionol glucosides | (6R,9S) | Raspberry fruit, Rhododendron capitatum rsc.org |
| (6R,7E,9R)-9-hydroxy-4,7- megastigmadien-3-one 9-O-β-D-glucopyranoside | (6R,9R) | Loquat leaves acs.orgnih.gov |
The synthesis of other functionalized derivatives, such as oxo-α-ionyl esters, involves the introduction of a ketone group onto the ionone (B8125255) ring, typically at the C3 position. A patented method describes the synthesis of 3-oxo-α-ionol esters starting from α-ionone. nih.gov
The process involves three main steps:
Allylic Oxidation : α-Ionone is treated with tert-butyl hydroperoxide as an oxidant in the presence of a cuprous chloride catalyst to introduce a ketone at the C3 position, yielding 3-oxo-α-ionone. nih.gov
Selective Reduction : The ketone on the side chain of 3-oxo-α-ionone is selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) in the presence of calcium chloride. This step yields 3-oxo-α-ionol. nih.gov
Acylation : The resulting 3-oxo-α-ionol is then acylated using various acylating agents to produce a series of 3-oxo-α-ionol esters. nih.gov To synthesize oxo-α-ionyl isobutyrate, isobutyryl chloride or isobutyric anhydride would be used as the acylating agent in this final step.
This synthetic route provides a versatile platform for creating a variety of oxo-ionyl esters by simply changing the acylating agent in the final step, allowing for the generation of a library of functionalized derivatives. nih.gov
Mechanistic Studies of Reaction Pathways
Detailed mechanistic studies, including the elucidation of reaction intermediates and transition states for the synthesis of alpha-ionyl acetate, are not prominently featured in published research. The general mechanism for acid-catalyzed esterification is well-established, but its specific application and nuances for the alpha-ionone (B122830) substrate have not been a focus of in-depth investigation.
A thorough investigation into the reaction kinetics of this compound synthesis would involve determining the reaction order with respect to each reactant, the rate constants at various temperatures, and the activation energy. This data is crucial for reactor design and process optimization. Similarly, thermodynamic parameters such as the enthalpy and entropy of the reaction would provide insight into the reaction's spontaneity and the position of the chemical equilibrium.
Regrettably, specific experimental data for these kinetic and thermodynamic parameters for the formation of this compound could not be located in the reviewed literature. Such studies would likely involve monitoring the concentration of reactants and products over time under controlled conditions of temperature, pressure, and catalyst loading.
Due to the lack of specific data, a data table for reaction kinetics and thermodynamics cannot be generated.
The development of efficient catalysts is paramount for enhancing the rate and selectivity of this compound synthesis while minimizing energy consumption and waste generation. For esterification reactions, both homogeneous and heterogeneous catalysts are commonly employed. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective but can lead to challenges in separation and corrosion.
Given the absence of specific research findings on catalyst development for this compound synthesis, a data table comparing the performance of different catalysts cannot be provided.
Structure Activity Relationships Sar and Chemoinformatic Analysis
Molecular Structure-Biological Activity Correlations
The relationship between the molecular structure of alpha-ionyl acetate (B1210297) and its biological activity is a key area of study. Modifications to its chemical scaffold can lead to significant changes in its biological and sensory profiles.
Chirality plays a pivotal role in the biological activity of many natural compounds, as different stereoisomers can interact differently with chiral biological targets like receptors and enzymes. mdpi.com For ionone-type molecules, which possess chiral centers, the spatial arrangement of substituent groups is critical. The absolute configuration at the chiral carbons in the cyclohexene (B86901) ring and on the side chain can influence the molecule's fit within the binding pocket of a receptor.
While specific research on the distinct biological activities of alpha-ionyl acetate stereoisomers is specialized, general principles of stereochemistry in pharmacology and toxicology are well-established. For instance, in other chiral compounds, one enantiomer may exhibit potent biological activity while the other is inactive or even elicits a different or adverse effect. mdpi.com The biological activity of isomers can differ significantly, suggesting that processes like cellular uptake and target binding can be highly stereoselective. mdpi.com The synthesis and characterization of specific isomers, such as (3R,3'R,6'R)-lutein, which shares a related ionone (B8125255) ring structure, underscores the importance of stereochemical control in understanding biological function. umd.edu
Table 1: Potential Influence of Stereoisomers on Biological Activity
| Stereochemical Feature | Potential Biological Implication | Rationale |
| (R)- vs. (S)-configuration at C6 | May alter the binding affinity to olfactory receptors, leading to different odor perceptions or intensities. | The spatial orientation of the butenyl acetate side chain relative to the gem-dimethyl groups is changed, affecting the fit in a chiral binding pocket. |
| Cis/trans isomerism at the side chain double bond | Could influence the overall shape of the molecule, impacting its interaction with biological targets. | Geometric isomerism affects the molecule's conformation, which is a critical determinant for receptor binding. |
The perception of this compound's characteristic aroma is governed by specific molecular features that are recognized by olfactory receptors. SAR studies on related fragrance molecules help identify the key structural components, or "pharmacophore," for its odor profile.
The primary determinants for the chemo-sensory perception of ionone-type molecules include:
The Carbonyl Group: The ester carbonyl group is a crucial feature, often acting as a hydrogen bond acceptor in receptor interactions. researchgate.net
The Ionone Ring System: The trimethyl-cyclohexene ring provides the hydrophobic scaffold necessary for the molecule to enter the typically hydrophobic binding pocket of an olfactory receptor.
The Alkene Side Chain: The length and rigidity of the butenyl side chain are important for correctly positioning the acetate group for interaction with the receptor.
Studies on structurally analogous compounds have shown that modifications to these regions can drastically alter or eliminate the perceived scent. For example, research on zingerone (B1684294) analogues demonstrated that the carbonyl group, a methoxy (B1213986) group, and a phenol (B47542) group are key sites for biological attraction in fruit flies, highlighting the importance of specific functional groups for receptor interaction. researchgate.net
Table 2: Structural Features of this compound and Their Role in Chemo-Sensory Perception
| Structural Feature | Description | Contribution to Sensory Perception |
| Ester Moiety | The acetate group (-OCOCH₃) attached to the side chain. | The carbonyl oxygen acts as a hydrogen bond acceptor, a key interaction point with olfactory receptors. The overall ester group contributes to the characteristic fruity and floral notes. |
| Cyclohexene Ring | The six-membered ring with one double bond and three methyl substituents. | Provides a bulky, hydrophobic scaffold that anchors the molecule within the receptor binding site. The position of the double bond (alpha-position) is critical for the specific "ionone" character. |
| Gem-Dimethyl Group | Two methyl groups attached to the same carbon atom (C6) of the ring. | Contributes to the molecule's specific shape and steric profile, ensuring a precise fit with the target receptor. |
| Butenyl Side Chain | The four-carbon chain linking the ring to the acetate group. | Acts as a spacer, defining the distance and orientation between the hydrophobic ring and the polar ester group. |
Computational Approaches to SAR
Computational chemistry provides powerful tools for investigating SAR, offering insights that can be difficult to obtain through experimental methods alone. These approaches are essential for understanding and predicting the biological activity of compounds like this compound. nih.gov
QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models translate variations in physicochemical properties, represented by molecular descriptors, into a mathematical equation that can predict the activity of new or untested compounds. preprints.orgpreprints.org
For a compound like this compound, QSAR models could be developed to predict various endpoints, including:
Olfactory Thresholds: Correlating structural descriptors with the concentration at which the odor is detectable.
Toxicity: Predicting potential adverse effects, such as aquatic toxicity or genotoxicity. A (Q)SAR prediction for the genotoxicity of related α,β-unsaturated carbonyl compounds, including the isomer beta-ionyl acetate, has been previously undertaken. europa.eu
Receptor Binding Affinity: Modeling the affinity for specific olfactory receptors or other biological targets.
The development of a robust QSAR model involves several key steps, including data curation, descriptor calculation, feature selection, model building using statistical methods like Partial Least Squares (PLS), and rigorous validation. nih.govgithub.com
Table 3: Example Parameters for a Hypothetical QSAR Model
| Parameter | Description | Example Value |
| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | 0.89 |
| Q² (Cross-validated R²) | A measure of the model's predictive power, assessed through internal cross-validation. | 0.81 |
| Molecular Descriptors | Numerical values that encode the chemical information of a molecule (e.g., hydrophobicity, electronic properties, shape). | LogP, Molar Refractivity, Topological Polar Surface Area (TPSA). |
| Applicability Domain | The chemical space in which the model is expected to make reliable predictions. | Defined by the range of descriptor values of the training set compounds. nih.gov |
Pharmacophore modeling and molecular docking are structure-based computational methods that provide a three-dimensional understanding of ligand-receptor interactions. nih.govnih.gov
Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target. nih.govresearchgate.net For this compound, a pharmacophore model for a target olfactory receptor would define the precise 3D arrangement of its ester group and hydrophobic ring required for odor perception. This approach is particularly valuable when the crystal structure of the receptor is unknown. nih.gov
Beyond sensory perception, computational tools can predict a wide spectrum of potential biological activities for a given molecule. In silico methods use existing biological data and algorithmic models to forecast properties like therapeutic potential, metabolic fate, and toxicity. nih.gov
Software platforms like PASS (Prediction of Activity Spectra for Substances) can screen a chemical structure against a vast database of biologically active compounds to predict its likely biological activities with a certain probability. researchgate.net For this compound, such predictions could suggest previously unknown activities, such as enzyme inhibition or receptor modulation, guiding further experimental investigation.
Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico analysis in drug discovery and chemical safety assessment. phcogj.com These models can predict properties such as oral bioavailability, blood-brain barrier permeability, interaction with metabolic enzymes (e.g., Cytochrome P450), and potential for toxicity. researchgate.net
Table 4: Hypothetical In Silico Predictions for this compound
| Prediction Type | Predicted Property | Potential Implication |
| PASS | Phosphatase Inhibitor | May have roles in cell signaling pathways. actamedica.org |
| ADMET | Good Intestinal Absorption | Suggests potential for oral bioavailability. |
| ADMET | CYP2D6 Substrate | Indicates a potential route of metabolism in humans. |
| Toxicity Prediction | Low Ames Toxicity | Suggests a low probability of being a mutagen. phcogj.com |
| Toxicity Prediction | Potential Hepatotoxicity | Highlights a need for experimental verification of liver safety. |
Comparative Analysis with Related Compounds
The structure-activity relationships (SAR) of this compound can be better understood by comparing its chemical structure and resulting properties with those of closely related compounds. These comparisons, particularly with ionone isomers and other terpenoid acetates, provide valuable insights into how subtle molecular changes can significantly impact olfactory and other biological properties.
Alpha-Ionone (B122830) and Beta-Ionone (B89335) Derivatives
Alpha-ionone and beta-ionone are constitutional isomers that differ in the position of the double bond within the cyclohexene ring. This seemingly minor structural variation leads to distinct olfactory profiles. Alpha-ionone is often described as having a sweet, floral scent reminiscent of violets, with a warmer and more floral character compared to its beta isomer. scentspiracy.com It also possesses a honey-like nuance. mdpi.com In contrast, beta-ionone is characterized by a woodier scent, often compared to cedarwood, with a raspberry-like undertone. pellwall.com
The addition of an acetate functional group to the alpha-ionol (B1630846) backbone, forming this compound, modifies the odor profile. This compound retains the floral, violet-like characteristics of its parent ionone but introduces a "vetiver violet" aspect. thegoodscentscompany.com This suggests that the acetate group modulates the original violet scent, adding a different dimension.
Another related compound, alpha-isomethylionyl acetate, which has an additional methyl group on the butenyl side chain, is described as having a "vetivert-violet aroma," indicating a similar olfactory space to this compound. nih.gov
While the primary focus is often on olfactory properties, it is noteworthy that derivatives of ionones have been studied for other biological activities. For instance, various derivatives of β-ionone have been synthesized and investigated for their antimicrobial and anticancer effects, although the structure-activity relationships in these areas are not yet fully conclusive. mdpi.comnih.gov The modification of the ketone group in ionones into other functionalities, such as esters, can influence these activities.
A comparative table of the olfactory properties of this compound and related ionone derivatives is presented below.
| Compound Name | Structure | Olfactory Description | Key Structural Difference from this compound |
| This compound | [(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate | Floral, vetiver violet thegoodscentscompany.com | - |
| alpha-Ionone | (E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | Sweet, floral, violet, warm, less woody and more floral than β-ionone, with berry nuances scentspiracy.com | Ketone group instead of acetate group |
| beta-Ionone | (E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-one | Woody, reminiscent of cedarwood, with a raspberry-like undertone; fruity pellwall.com | Ketone group; double bond in a different position in the ring |
| alpha-Isomethylionyl acetate | [(E)-3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-yl] acetate | Vetivert-violet aroma nih.gov | Additional methyl group on the side chain |
Other Ionyl Acetates and Related Terpenoids
The broader family of terpenoids, which are hydrocarbons derived from isoprene (B109036) units, and their oxygenated derivatives (terpenoids), exhibit a vast range of chemical structures and biological functions. libretexts.org The introduction of an acetate group is a common modification that can significantly alter a terpenoid's properties.
In general, esters are more reactive than their corresponding ethers due to the presence of the carbonyl group, which introduces polarity. nadkarnispc.com This can affect how the molecule interacts with olfactory receptors and its stability. The conversion of a hydroxyl group in a terpenoid alcohol to an acetate ester, as in the case of alpha-ionol to this compound, can modulate the scent, often making it fruitier or sweeter.
For example, in a study of compounds attractive to the solanaceous fruit fly, synthetic trans-3-acetoxy-α-ionone (an acetylated derivative of a hydroxylated alpha-ionone) showed lower activity than its corresponding 3-hydroxy derivative, indicating that the acetate group can influence biological activity beyond just olfaction. researchgate.net
The chemical space of terpenoids is vast, and chemoinformatic analyses are being used to explore this diversity for applications in drug discovery and fragrance creation. chemrxiv.orgarxiv.org These computational approaches can help predict the properties of novel terpenoid structures, including their likely scent profiles. While specific chemoinformatic studies dedicated to a comparative analysis of a wide range of ionyl acetates are not extensively documented in publicly available research, the principles of SAR within terpenoids suggest that the size and shape of the molecule, the position and nature of functional groups, and stereochemistry are all critical factors in determining the final aroma.
Analytical Chemistry and Spectroscopic Characterization
Advanced Chromatographic Techniques for Separation and Quantification
Chromatography is indispensable for isolating alpha-ionyl acetate (B1210297) from complex mixtures, such as essential oils or synthetic reaction products, and for determining its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like alpha-ionyl acetate. Method development involves optimizing the separation on a capillary column followed by mass analysis for identification.
Typical GC-MS Parameters: A standard method would employ a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, which separates compounds based on their boiling points and interaction with the stationary phase. The gas chromatograph is operated with a programmed temperature ramp to ensure efficient separation of a wide range of volatile components.
Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a stationary phase like 5% Phenyl Methylpolysiloxane.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature: 250 °C.
Oven Program: An initial temperature of 60 °C, held for 2 minutes, then ramped at a rate of 5-10 °C/min to a final temperature of 280 °C.
MS Detector: Electron Ionization (EI) at 70 eV is standard, with a mass scan range of m/z 40-400. azom.com
Research Findings: The mass spectrum of this compound is characterized by its molecular ion peak [M]+ at m/z 236, corresponding to its molecular weight (C15H24O2). uni.lu The fragmentation pattern is key to its identification. A prominent fragmentation pathway for ionone-type structures involves a retro-Diels-Alder reaction of the cyclohexene (B86901) ring, leading to characteristic fragments. researchgate.netaaup.edu Another significant fragmentation is the loss of the acetyl group (CH3CO) or acetic acid (CH3COOH) from the molecular ion. The base peak in the spectrum of the related alpha-ionone (B122830) is often observed at m/z 121. researchgate.net The analysis of these fragmentation patterns allows for unambiguous identification when compared against spectral libraries.
| Adduct | m/z (mass-to-charge ratio) |
| [M+H]+ | 237.18491 |
| [M+Na]+ | 259.16685 |
| [M]+ | 236.17708 |
| [M-H]- | 235.17035 |
| Data sourced from PubChemLite. uni.lu |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives
While this compound itself is volatile and well-suited for GC-MS, its non-volatile derivatives may require Liquid Chromatography-Mass Spectrometry (LC-MS). This technique is powerful for analyzing compounds that are thermally unstable or not sufficiently volatile for GC. umd.edu
Method Development: For LC-MS analysis, a reversed-phase column, such as a C18, is typically used. The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., 0.1% formic acid) added to improve peak shape and ionization efficiency.
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase: A gradient elution from 50% acetonitrile in water to 95% acetonitrile, both with 0.1% formic acid.
Ionization Source: Electrospray Ionization (ESI) is a common choice, typically operated in positive ion mode for compounds like ionyl acetate derivatives. uni-muenchen.de
Research Findings: LC-MS provides molecular weight information from the parent ion and structural details from fragmentation patterns (MS/MS). For an acetate derivative, one would expect to see the protonated molecule [M+H]+ and potentially adducts with sodium [M+Na]+ or the mobile phase components. Fragmentation induced in the mass spectrometer would likely involve the loss of the side chain or parts of the cyclohexene ring, providing data to confirm the structure of the derivative.
Chiral Chromatography for Enantiomeric Purity Assessment
This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers). Since enantiomers often have different biological and sensory properties, assessing the enantiomeric purity is crucial, especially in the fragrance and food industries. registech.com This is achieved using chiral chromatography.
Method Development: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method for enantiomeric separation. csfarmacie.czsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds. registech.comresearchgate.net
Column: A polysaccharide-based chiral column (e.g., Chiralpak® series).
Mobile Phase: Normal-phase (e.g., hexane (B92381)/isopropanol mixtures) or reversed-phase (e.g., acetonitrile/water) modes can be used. The choice depends on the specific CSP and the analyte. Small amounts of additives like diethylamine (B46881) may be used in normal-phase to improve peak shape. researchgate.net
Detector: UV detector set at a wavelength where the analyte absorbs.
Research Findings: Successful chiral separations rely on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. registech.com For ionone-related compounds, methods using columns like Chiralpak have been reported. umd.edu The development of a robust method requires screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers, allowing for their accurate quantification and the determination of the enantiomeric excess (ee).
High-Resolution Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Research Findings: While a complete, formally published and assigned spectrum for this compound is not readily available in all databases, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like alpha-ionone and other acetate esters. hmdb.ca
¹H NMR: The spectrum would show signals for the vinyl protons on the cyclohexene ring and the side chain. The allylic protons would appear in the midfield region. The protons on the carbon bearing the acetate group would be deshielded, appearing around 5 ppm. The methyl groups on the ring and the side chain, including the distinct acetyl methyl group, would appear in the upfield region (0.8-2.1 ppm). sigmaaldrich.com
| Functional Group | Predicted Chemical Shift (ppm) |
| C=O (Ester) | 165 - 175 |
| C=C (Alkene) | 110 - 140 |
| C-O (Ester) | 60 - 80 |
| Alkyl Carbons | 10 - 60 |
| General ranges based on standard ¹³C NMR chemical shift tables. wisc.edu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to characterize its electronic system.
Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule by showing the vibrational frequencies of its bonds. For this compound, the key absorptions are:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹. masterorganicchemistry.comorgchemboulder.com
C-O Stretch: Strong bands corresponding to the C-O single bond stretching of the ester group, found in the 1000-1300 cm⁻¹ region. orgchemboulder.com
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch, expected around 1640-1680 cm⁻¹. libretexts.org
C-H Stretch: Bands for sp³ C-H bonds (just below 3000 cm⁻¹) and sp² C-H bonds (just above 3000 cm⁻¹) would also be present. vscht.cz
| Functional Group | Vibration | Frequency Range (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Strong |
| Alkene | C=C Stretch | 1640 - 1680 | Medium |
| Alkene/Alkane | =C-H / -C-H Stretch | 3100-3000 / 3000-2850 | Medium/Strong |
| Data compiled from general IR spectroscopy tables. orgchemboulder.comlibretexts.orgvscht.cz |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The alpha,beta-unsaturated system in the side chain of this compound is expected to produce a characteristic absorption in the UV region. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation. For conjugated systems like the one in this compound, a λmax is expected in the 220-250 nm range. escholarship.org The exact value can be influenced by the solvent used for the analysis.
Sample Preparation and Extraction Methodologies for Diverse Matrices
The accurate quantification and characterization of this compound from complex matrices, such as biological or food samples, necessitates efficient and selective sample preparation. The choice of extraction methodology is critical and is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the extraction of volatile and semi-volatile compounds like this compound. mdpi.com The method integrates extraction, concentration, and sample introduction into a single step. mdpi.com It relies on the partitioning of analytes from the sample matrix onto a coated fiber, which is then desorbed into the analytical instrument, typically a gas chromatograph (GC). mdpi.com
For this compound, headspace SPME (HS-SPME) is often the preferred mode. In HS-SPME, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and extends the lifetime of the fiber. The selection of the fiber coating is crucial for achieving high extraction efficiency.
Fiber Coating Selection:
Polydimethylsiloxane (PDMS): A non-polar coating suitable for the extraction of non-polar analytes.
Polyacrylate (PA): A more polar coating, effective for more polar analytes.
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A mixed-polarity coating that can extract a wide range of compounds, making it a good starting point for method development. pan.olsztyn.pl
Carboxen/Polydimethylsiloxane (CAR/PDMS): Effective for trapping smaller volatile molecules. mdpi.com
The extraction efficiency in SPME is influenced by several parameters that must be optimized, including extraction time, temperature, and sample agitation. The addition of salt (e.g., NaCl) to the sample can increase the ionic strength of the aqueous phase, which often enhances the release of volatile organic compounds into the headspace, a phenomenon known as the "salting-out" effect. mdpi.com Coupling SPME with sensitive analytical techniques like GC-MS/MS allows for the detection of trace levels of the target analyte.
Table 2: Typical Parameters for HS-SPME Method Optimization for Volatile Esters
| Parameter | Range/Options | Purpose |
| Fiber Coating | PDMS, PDMS/DVB, PA, CAR/PDMS | Selective partitioning of the analyte based on polarity. pan.olsztyn.pl |
| Extraction Mode | Headspace (HS) | Minimizes matrix interference for complex samples. |
| Extraction Temperature | 30 - 60 °C | Increases analyte volatility and diffusion rates. mdpi.com |
| Extraction Time | 20 - 60 min | Allows for equilibrium or pre-equilibrium partitioning. mdpi.com |
| Agitation | Stirring/Vortexing | Accelerates mass transfer and shortens equilibrium time. |
| Salt Addition | 0 - 30% (w/v) NaCl | Increases analyte volatility by the salting-out effect. mdpi.com |
| Desorption | Thermal (in GC inlet) | Releases analytes from the fiber for analysis. |
Solvent extraction is a fundamental and widely used technique for isolating compounds from solid or liquid matrices. The choice of solvent is paramount and is based on the principle of "like dissolves like." The polarity of the target compound, this compound, dictates the optimal solvent or solvent system. As an ester, this compound possesses moderate polarity due to the carbonyl and ether linkages, but also significant non-polar character from its hydrocarbon backbone.
Solvent Selection:
Hexane: A non-polar solvent, effective at extracting non-polar lipids and other lipophilic compounds. It is less effective for extracting more polar molecules. nih.gov
Ethyl Acetate: A semi-polar solvent that offers a good balance for extracting compounds of intermediate polarity. researchgate.net It can solubilize a broader range of compounds than hexane alone.
Optimization of Extraction: For a compound like this compound, a mixture of solvents is often more effective than a single solvent. A common and effective combination is a hexane:ethyl acetate mixture. nih.gov The ratio of these two solvents can be adjusted to fine-tune the polarity of the extraction medium.
A higher proportion of hexane in the mixture (e.g., 85:15 v/v hexane:ethyl acetate) is ideal for extracting non-polar terpenoids and will effectively extract the non-polar aspects of this compound. nih.gov
Increasing the proportion of ethyl acetate enhances the polarity of the solvent system, improving the extraction efficiency for more polar compounds. nih.gov This would be beneficial for ensuring the complete extraction of the ester functional group of this compound.
The extraction process typically involves grinding the sample material to increase the surface area, followed by agitation (shaking or sonication) with the chosen solvent for a defined period to ensure thorough extraction. nih.gov After extraction, the solvent is typically evaporated under reduced pressure to concentrate the analyte before analysis. nih.gov
Table 3: Solvent Polarity and Application in Extraction
| Solvent / Mixture | Polarity | Typical Analytes Extracted |
| n-Hexane | Non-polar | Lipids, waxes, non-polar terpenes. vliz.be |
| Hexane:Ethyl Acetate (85:15) | Primarily Non-polar | Non-polar to slightly polar terpenoids. nih.gov |
| Ethyl Acetate | Semi-polar | Compounds of intermediate polarity, including esters, and some polar compounds. researchgate.net |
| Methanol | Polar | Polar compounds like flavonoids and phenolics. researchgate.net |
Biological and Ecological Functions Non Human
Investigation of Non-Human Biological Activities
The biological significance of alpha-ionyl acetate (B1210297) has been a subject of scientific inquiry, revealing its involvement in fundamental plant processes and its interactions with other forms of life.
Plant Physiology and Development
Research has identified 3-Methyl-alpha-ionyl acetate as a metabolite in Arabidopsis thaliana, a model organism for plant biology. nih.gov While the precise and comprehensive role of alpha-ionyl acetate in the metabolism of Arabidopsis thaliana is an area of ongoing investigation, its presence suggests a function within the plant's metabolic network. The metabolic pathways in Arabidopsis are complex, with various enzymes like acetyl-coenzyme A synthetase (ACS) playing a role in converting acetate into fatty acids, although studies suggest that under normal conditions, the majority of carbon for fatty acid synthesis comes from pyruvate (B1213749) rather than acetate. nih.gov The regulation of gene expression and nuclear organization in Arabidopsis thaliana is influenced by proteins such as ACTIN DEPOLYMERIZING FACTOR (ADF), highlighting the intricate control of its physiological processes. nih.gov
The jasmonate pathway, a critical signaling pathway in plants for responses to stress and developmental regulation, involves a series of compounds synthesized from linolenic acid. mdpi.commdpi.comnih.gov While direct evidence linking this compound to the core jasmonate signaling cascade—which includes the receptor COI1 and JAZ repressor proteins—is not extensively documented, the broader context of acetate metabolism and its potential influence on related pathways warrants further exploration. mdpi.comnih.gov The biosynthesis of jasmonates occurs across different cellular compartments, including the chloroplast and peroxisome, and leads to the production of various signaling molecules that regulate plant defense and growth. nih.gov
Table 1: Key Genes and Proteins in Arabidopsis thaliana Metabolism and Signaling
| Gene/Protein Name | Function | Relevance to Acetate/Jasmonate Pathways |
| Acetyl-coenzyme A synthetase (ACS) | Catalyzes the formation of acetyl-CoA from acetate. nih.gov | Directly involved in acetate metabolism, a precursor for various biomolecules. nih.gov |
| ACTIN DEPOLYMERIZING FACTOR (ADF) | Regulates actin microfilament organization and dynamics. nih.gov | Influences nuclear organization and gene expression, which can indirectly affect metabolic pathways. nih.gov |
| CORONATINE INSENSITIVE 1 (COI1) | F-box protein that acts as a receptor for jasmonate. mdpi.comnih.gov | Core component of the jasmonate signaling pathway. mdpi.comnih.gov |
| JASMONATE-ZIM DOMAIN (JAZ) | Repressor proteins that are degraded upon jasmonate perception. mdpi.comnih.gov | Key regulators of jasmonate-responsive genes. mdpi.comnih.gov |
| Phospholipase D alpha 1 (PLDα1) | Involved in various cellular processes, including stress signaling. frontiersin.org | Its product, phosphatidic acid, is a signaling molecule that can be involved in stress responses, some of which are also regulated by jasmonates. frontiersin.org |
| Alpha carbonic anhydrase 2 (ACA2) | Involved in photosynthetic reactions. uniprot.org | Part of the broader metabolic network of the plant. uniprot.org |
This table is based on available data and is not exhaustive.
Phytochemical Interactions and Allelopathy
Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. nih.gov These allelochemicals can affect the germination and growth of neighboring plants. nih.govscielo.br While specific studies detailing the direct allelopathic effects of this compound are limited, the broader class of phytochemicals to which it belongs is known to participate in such interactions. For instance, various plant extracts containing a mixture of secondary metabolites have demonstrated allelopathic potential. scielo.brresearchgate.net The production of these chemicals can be an adaptive strategy for plants to reduce competition for resources. nih.gov
Effects on Microorganisms or Invertebrates
The influence of acetate and related compounds on microorganisms is well-documented. Acetate can be utilized as a carbon source by a wide range of microorganisms, including bacteria and eukaryotes. nih.gov However, it can also have inhibitory effects on microbial growth. nih.gov Some compounds, like ethyl nitroacetate, have shown antimicrobial properties. mdpi.com
In the realm of invertebrates, chemoreception is a vital process for perceiving chemical cues from the environment, including those from plants. mdpi.com Insect chemoreception, which encompasses olfaction and gustation, can be influenced by microbial symbionts. mdpi.com While direct studies on this compound's effect on specific microorganisms or its role in insect chemoreception are not abundant, the related compound isopentyl acetate is a known alarm pheromone in honey bees. nih.gov This highlights the potential for acetate-derived compounds to play significant roles in insect communication and behavior.
Chemical Ecology of this compound
Chemical ecology examines the role of chemical interactions in the relationships between living organisms. This compound, as a volatile organic compound (VOC), is likely involved in various ecological communications.
Plant-Pollinator Communication
Plants and pollinators engage in a complex dialogue mediated by a variety of signals, with floral scent being a crucial component. petalandpoem.com Volatile organic compounds emitted by flowers serve as attractants for pollinators like bees, butterflies, and moths. petalandpoem.come-jecoenv.org These scents, a complex mixture of chemicals, can signal the availability of nectar and pollen. petalandpoem.com The composition of these floral scents is diverse and can be specific to certain plant-pollinator relationships. frontiersin.org While the specific role of this compound in attracting particular pollinators has not been extensively detailed, the presence of various acetate esters in floral scents is common. e-jecoenv.org For example, benzyl (B1604629) acetate and 2-phenylethyl acetate are known components of floral fragrances that attract bees. e-jecoenv.org The disruption of these chemical signals, for instance by pollutants like ozone, can interfere with plant-pollinator communication. reading.ac.uk
Table 2: Examples of Volatile Organic Compounds in Plant-Pollinator Interactions
| Compound | Role in Pollination |
| trans-β-ocimene | A common floral volatile that acts as a general pollinator attractant. e-jecoenv.org |
| Linalool | A terpenoid found in many floral scents that attracts bees. e-jecoenv.org |
| Benzyl acetate | An ester found in the floral scent of many plants, attracting bees. e-jecoenv.org |
| Isopentyl acetate | A key component of the honey bee alarm pheromone, but also found in some floral scents. nih.gov |
This table provides examples and is not an exhaustive list of all compounds involved in pollination.
Computational Studies and Theoretical Chemistry
Reaction Mechanism Predictions
Theoretical Investigation of Biosynthetic Pathways
The biosynthesis of alpha-ionyl acetate (B1210297) is a multi-step process that begins with larger precursor molecules. While direct computational studies focusing exclusively on the final acetylation step to form alpha-ionyl acetate are not extensively documented, theoretical investigations have provided significant insights into the key stages of its parent structure's formation.
The ionone (B8125255) ring structure, which forms the backbone of this compound, originates from the oxidative cleavage of carotenoids. This reaction is catalyzed by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). thegoodscentscompany.com Computational studies, including quantum chemistry calculations, have been instrumental in elucidating the catalytic mechanism of these enzymes. thegoodscentscompany.com The basic fold of CCDs is a seven-bladed β-propeller structure which creates an active site to bind the carotenoid substrate. thegoodscentscompany.com Theoretical models help to explain the remarkable regioselectivity of these enzymes, which can cleave specific double bonds within the long polyene chain of a carotenoid to produce various apocarotenoids, including the ionones. thegoodscentscompany.comthegoodscentscompany.com The precise molecular interactions within the enzyme's active site, which govern this specificity, have been explored through structural analysis and modeling. thegoodscentscompany.com
Following the formation of alpha-ionol (B1630846), the immediate precursor, the final step in the biosynthesis of this compound is the transfer of an acetyl group. This is typically accomplished by an O-acetyltransferase enzyme. chemsafetypro.comqsartoolbox.org In terpenoid biosynthesis, decorating enzymes like acetyltransferases are responsible for the vast structural diversity of natural products. chemsafetypro.comqsartoolbox.org Computational chemistry is a crucial tool for understanding the mechanisms of these tailoring enzymes. qsartoolbox.org Theoretical models can be used to study the enzyme's active site, the binding of both alpha-ionol and the acetyl donor (typically acetyl-CoA), the transition state of the acetylation reaction, and the energy barriers involved. While specific studies on the acetyltransferase for alpha-ionol are not prominent, general computational approaches for terpene synthases and tailoring enzymes, such as multi-intermediate docking and the use of platforms like AlphaFold2, provide a framework for how such an investigation would proceed. thegoodscentscompany.com These methods help predict enzyme function and specificity, clarifying the complex reaction pathways that lead to the final acetate ester. thegoodscentscompany.com
Computational Mechanistic Studies of Chemical Synthesis
The chemical synthesis of this compound is primarily achieved through the esterification of its corresponding alcohol, alpha-ionol. Computational studies provide deep mechanistic insights into this class of reactions. The process can be catalyzed by acids or enzymes, and theoretical models help to understand the reaction pathways and optimize conditions.
In acid-catalyzed esterification, a common method for producing acetate esters, computational approaches like Density Functional Theory (DFT) are used to map the reaction's energy profile. reportsandmarkets.com These studies can model the protonation of the acetic acid, the nucleophilic attack by the secondary hydroxyl group of alpha-ionol, the formation of the tetrahedral intermediate, and the final elimination of water to yield this compound. For related reactions, DFT calculations have been used to determine that the rate-limiting step is often the electrophilic attack on a C-H bond, leading to the formation of an intermediate complex. ecetoc.org
Enzyme-catalyzed synthesis, particularly using lipases, offers a highly selective alternative. guidechem.com Molecular docking and modeling are key computational tools for understanding and predicting the enantioselectivity of these biocatalysts toward secondary alcohols like alpha-ionol. epa.govchemistryforsustainability.org Computational models can simulate how the different enantiomers of the alcohol fit into the enzyme's active site, which typically contains large and medium binding pockets. epa.gov For example, a quantitative model for the lipase (B570770) from Pseudomonas cepacia correlated the distance between the active site histidine and the alcohol's oxygen atom with the experimentally observed enantioselectivity. chemistryforsustainability.org Such models can predict whether an enantiomer will bind in a productive or non-productive mode, thereby explaining the high selectivity observed in lipase-mediated acetylation reactions. chemistryforsustainability.org Furthermore, computational results for the acylation of secondary alcohols have shown that reaction rates can be guided by non-covalent interactions between the catalyst and the substrates. europa.eu
Predictive Modeling for Environmental Fate and Transport
Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), is a critical computational tool for assessing the environmental fate of chemical substances without extensive experimental testing. nih.gov These models use the molecular structure of a compound like this compound to estimate its key physicochemical properties and predict its distribution, persistence, and bioaccumulation potential in the environment.
Prominent tools used for this purpose include the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ and the open-source OPERA models. chemsafetypro.com These software suites contain various sub-models that calculate specific endpoints. For a given chemical, these programs can predict its partitioning between environmental compartments (air, water, soil, and sediment), its potential for biodegradation, its atmospheric oxidation rate, and its likelihood of accumulating in organisms. chemsafetypro.com
The application of these models is essential for environmental risk assessment, allowing for the screening and prioritization of chemicals. The models are built from large databases of experimental data and use statistical methods to derive correlations between molecular descriptors and environmental properties. nih.gov For this compound (CAS 52210-18-1), these models can generate a comprehensive profile of its likely environmental behavior. thegoodscentscompany.com
The following table outlines key environmental fate parameters that are typically predicted by QSAR models like EPI Suite™ and their significance for this compound.
| Parameter | Predicted Property | Significance for Environmental Fate and Transport |
| Log K_ow | Octanol-Water Partition Coeff. | Indicates the tendency of a chemical to partition from the aqueous phase into lipids (bioconcentration potential). A higher value suggests greater potential for bioaccumulation in organisms. |
| Water Solubility | Solubility in Water | Determines the mobility of the substance in aquatic systems and soil. Low solubility can lead to partitioning into sediment. chemsafetypro.com |
| Henry's Law Constant | Air-Water Partition Coeff. | Predicts the likelihood of a chemical to volatilize from water into the air. A higher value indicates a greater tendency for atmospheric transport. |
| K_oc | Soil Adsorption Coefficient | Estimates how strongly a chemical will bind to organic matter in soil and sediment. A high K_oc suggests the compound will be relatively immobile in soil. |
| Biodegradation | Probability of Biodegradation | Predicts the likelihood that microorganisms will break down the chemical. Models often provide probabilities for rapid biodegradation and ultimate degradation half-lives in various media. chemsafetypro.com |
| Atmospheric Oxidation | Atmospheric Half-life | Calculates the rate of reaction with atmospheric oxidants like hydroxyl radicals. This determines the chemical's persistence in the atmosphere and its potential for long-range transport. |
| BCF / BAF | Bioconcentration/Bioaccumulation Factor | Estimates the extent to which a chemical accumulates in aquatic organisms, such as fish, relative to its concentration in the water. |
| Multimedia Fate | Partitioning (%) | Level III fugacity models predict the percentage of the chemical that will ultimately reside in different environmental compartments (air, water, soil, sediment) based on its properties and standard environmental conditions. chemsafetypro.com |
Future Directions and Research Gaps
Unexplored Biosynthetic Routes and Enzymatic Characterization
The biosynthesis of alpha-ionyl acetate (B1210297) begins with its parent molecule, alpha-ionone (B122830). The formation of alpha-ionone is a result of the specific cleavage of α-carotene, a reaction catalyzed by carotenoid cleavage dioxygenase (CCD) enzymes. nih.govgoogle.com The pathway continues with the reduction of alpha-ionone to alpha-ionol (B1630846), which is then esterified to form alpha-ionyl acetate. While the general pathway is understood, significant gaps remain in our knowledge of the specific enzymes and their regulation.
Future research should focus on:
Discovery of Novel Enzymes: Identifying and characterizing the specific reductases and acetyltransferases responsible for converting alpha-ionone to this compound in various plant species.
Enzymatic Engineering: The catalytic properties of key enzymes like carotenoid cleavage dioxygenase 1 (CCD1) are often a limiting factor in production. acs.org Engineering these enzymes through techniques like site-directed mutagenesis could enhance their activity and specificity, leading to higher yields of alpha-ionone and, subsequently, this compound. acs.org
Pathway Elucidation in Diverse Organisms: While models exist for organisms like Arabidopsis thaliana, the biosynthetic pathways in many other plants that produce this compound are largely uninvestigated. nih.gov Exploring these diverse routes could reveal novel enzymatic mechanisms and regulatory controls. sciengine.com
Comprehensive Elucidation of Ecological Roles Across Diverse Species
Volatile organic compounds (VOCs) like the ionones play crucial roles in plant ecology, acting as signals in interactions with other organisms. nih.gov Ionones, including α-ionone, have been identified as key players in plant defense, acting as insect repellents, feeding deterrents, and even attractants for the natural enemies of herbivores. nih.govmdpi.comresearchgate.net For instance, α-ionone has been shown to induce plant resistance against pests like the western flower thrips (Frankliniella occidentalis) and the common cutworm (Spodoptera litura). nih.gov
Key research gaps include:
Acetate-Specific Functions: The specific ecological role of the acetylated form, this compound, is not well understood compared to its parent alcohol (alpha-ionol) and ketone (alpha-ionone). Research is needed to determine if the acetate group modifies the compound's volatility, stability, or biological activity in ecological interactions.
Multitrophic Interactions: The influence of this compound on higher trophic levels, such as predators and parasitoids of herbivores, remains largely unexplored. Understanding these complex interactions is vital for a complete ecological picture. researchgate.net
Synergistic and Antagonistic Effects: this compound rarely acts in isolation. Future studies should investigate its effects in the context of the complex blend of volatiles that plants emit, exploring potential synergistic or antagonistic interactions with other compounds.
Advanced Synthetic Methodologies for Sustainable Production
The demand for natural-identical flavor and fragrance compounds has spurred research into sustainable production methods that can serve as an alternative to traditional, often inefficient, plant extraction or environmentally taxing chemical synthesis. nih.govscispace.comgoogle.com
Future advancements in this area will likely focus on:
Metabolic Engineering of Microorganisms: Using microbial chassis like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) for the heterologous production of terpenes is a promising strategy. scispace.com These systems benefit from abundant intracellular precursors like acetyl-CoA and a high metabolic flux through the mevalonate (B85504) (MVA) pathway. scispace.comsciepublish.com Optimizing these microbial factories through metabolic engineering can lead to cost-effective and sustainable production of alpha-ionone and its derivatives. nih.govwur.nl
Green Chemistry Approaches: The use of biocatalysts, such as lipases, for chemoenzymatic reactions represents a green chemistry approach. For example, lipases can be used for the kinetic resolution of ionol isomers to produce enantiomerically pure (R)-dihydro-β-ionol acetate, highlighting a sustainable path for producing specific stereoisomers. mdpi.com
Flow Chemistry: Continuous flow synthesis is another advanced methodology that can be applied. For example, the acid-catalyzed rearrangement of ψ-ionone to produce β-ionone has been achieved in flow systems, suggesting a potential route for the efficient synthesis of related ionone (B8125255) structures. beilstein-journals.org
Integration of Omics Data for Systems-Level Understanding
The complexity of biosynthetic pathways and their regulation necessitates a holistic, systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for unraveling the intricate networks governing the production of compounds like this compound. researchgate.netnih.gov
Future research directions include:
Multi-Omics for Pathway Discovery: Combining metabolomic profiling with transcriptomic and genomic data can accelerate the discovery of genes and enzymes involved in apocarotenoid metabolism. researchgate.netnih.gov This approach can identify quantitative trait loci (QTLs) associated with the production of specific compounds, leading to the identification of underlying genes. nih.gov
Understanding Regulatory Networks: A systems biology approach can elucidate how different metabolic pathways, such as the terpenoid and phenylpropanoid pathways, are co-regulated. wsu.edu This includes understanding post-transcriptional and post-translational modifications, like protein phosphorylation, which play a crucial role in controlling metabolic flux. wsu.edu
Linking Genotype to Phenotype: Integrated omics can bridge the gap between an organism's genetic makeup and its chemical phenotype—the specific blend of volatiles it produces. This understanding is crucial for both fundamental biological insights and for targeted breeding or metabolic engineering efforts. nih.gov Studies on the apocarotenoid zaxinone in rice have already demonstrated how a combined omics approach can explain its growth-promoting effects by revealing changes at the transcriptomic, metabolomic, and hormonal levels. researchgate.net
Development of Novel Analytical Probes and Techniques
Advancements in our understanding of this compound are intrinsically linked to our ability to detect, quantify, and visualize it in complex biological systems. While standard techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used, there is a need for more advanced and specialized tools. nih.govacslab.com
Promising areas for development include:
Fluorescent Probes: Designing and synthesizing novel fluorescent probes based on terpene or terpenoid structures can enable the real-time visualization of these molecules in living cells. acs.org Such probes can provide invaluable insights into their subcellular localization, transport, and interactions with other molecules, which is crucial for understanding their biological function. acs.orgunimi.it
Photoactivatable and Electrophilic Probes: These tools allow for the specific labeling and identification of protein targets. frontiersin.org Photoactivatable probes can be used to form covalent bonds with nearby molecules upon light activation, while electrophilic probes target nucleophilic amino acids in protein binding sites. frontiersin.orgfrontiersin.org Developing such probes for this compound or its precursors could help identify its cellular receptors and interacting partners.
Advanced Mass Spectrometry: Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) allow for the online, real-time monitoring of volatile emissions from plants without the need for sample pre-concentration, offering high sensitivity and time resolution. oup.com Further development of such in-situ analysis methods will enhance our ability to study the dynamic emission of volatiles in response to ecological cues. researchgate.net
Deeper Insights from Advanced Computational Chemistry
Computational chemistry provides a powerful lens through which to examine molecules at the atomic level, offering insights that are often inaccessible through experimental methods alone. Quantum chemical calculations and molecular modeling can be used to predict the properties and behavior of this compound with high accuracy.
Future computational studies could focus on:
Conformational Analysis: Ionones are known for their conformational flexibility, which can influence their biological activity. acs.org High-level quantum-chemical calculations can map the potential energy surface of this compound to understand its stable conformations and the energy barriers for interconversion. acs.org
Reactivity and Spectral Prediction: Computational methods like Density Functional Theory (DFT) can be used to simulate spectroscopic data (e.g., FT-IR, UV) and predict the molecule's reactivity. worldscientific.com This can aid in the characterization of the compound and in understanding its chemical transformations. Computational modeling can also explore the intrinsic reactivity of ionones towards enzymatic oxidation, guiding the engineering of enzymes for specific hydroxylation reactions. uni-halle.de
Ligand-Receptor Interactions: If putative protein receptors for this compound are identified, molecular docking and molecular dynamics simulations can be employed to model the binding interactions in detail. This can elucidate the structural basis for its biological activity and guide the design of new functional analogues. worldscientific.com
Q & A
Q. What are the optimal experimental conditions for synthesizing alpha-Ionyl acetate in laboratory settings?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial designs to test variables such as reaction temperature (e.g., 25–80°C), catalyst type (e.g., acid vs. enzymatic), and molar ratios of precursors (e.g., alpha-ionone to acetic anhydride). Reference Table 1 from cellulose acetate synthesis studies for analogous parameter optimization .
- Characterization: Validate purity via GC-MS and NMR, comparing retention indices and spectral data against NIST Chemistry WebBook entries .
Q. How can researchers distinguish this compound from structurally similar esters (e.g., beta-Ionyl acetate) in complex mixtures?
Methodological Answer:
- Chromatographic Separation: Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water).
- Spectroscopic Confirmation: Use high-resolution mass spectrometry (HRMS) to differentiate molecular weights (e.g., this compound: C17H26O2) and compare fragmentation patterns with databases .
Q. What stability considerations are critical for storing this compound in long-term studies?
Methodological Answer:
- Degradation Analysis: Conduct accelerated stability testing under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor hydrolysis products (e.g., alpha-ionone) via periodic GC-FID .
- Recommendations: Store in amber vials under inert gas (N2) to minimize oxidation.
Advanced Research Questions
Q. How can conflicting thermodynamic data (e.g., Henry’s Law constants, vapor pressures) for this compound be resolved?
Methodological Answer:
Q. What mechanistic insights explain the stereoselective formation of this compound in enzymatic vs. chemical acetylation?
Methodological Answer:
Q. How can researchers design robust assays to quantify this compound in biological matrices (e.g., plant tissues)?
Methodological Answer:
- Sample Preparation: Optimize solid-phase microextraction (SPME) protocols to minimize matrix interference. Validate recovery rates using spiked controls .
- Quantitative Analysis: Develop a LC-MS/MS method with deuterated internal standards (e.g., d3-alpha-Ionyl acetate) to enhance precision .
Methodological Frameworks for Addressing Data Contradictions
Q. What statistical approaches are suitable for resolving discrepancies in bioactivity studies of this compound?
Methodological Answer:
- Meta-Analysis: Follow PRISMA guidelines to systematically review literature, assess bias (e.g., publication bias via funnel plots), and pool effect sizes using random-effects models .
- Sensitivity Analysis: Test robustness of conclusions by excluding outlier datasets or adjusting for confounding variables (e.g., solvent polarity in bioassays) .
Q. How should researchers validate novel synthetic pathways for this compound against existing methods?
Methodological Answer:
- Comparative Benchmarking: Use green chemistry metrics (e.g., E-factor, atom economy) to evaluate sustainability. Cross-reference yields and purity data with historical synthesis reports .
- Reproducibility Testing: Share protocols via platforms like Protocols.io and collaborate with independent labs for replication studies .
Data Presentation and Reproducibility Guidelines
Q. What are the best practices for documenting this compound synthesis protocols to ensure reproducibility?
Methodological Answer:
Q. How can researchers effectively present conflicting spectral data (e.g., IR peaks) for this compound in publications?
Methodological Answer:
- Visualization: Overlay spectra from multiple trials and annotate key peaks (e.g., ester C=O stretch at ~1740 cm<sup>-1</sup>). Provide access to raw spectral files as supplementary material .
- Contextual Interpretation: Discuss instrumental variations (e.g., FTIR vs. ATR) and solvent effects on peak shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
